Comparative Optical Rotation Data Distinguishes (S)-Cyclohexylalaninol from Aromatic Phenylalaninol Analogs
The target compound exhibits a specific optical rotation of [α]²⁰D = −24 ± 1° (c = 1, 80% MeOH) , which differs measurably from its aromatic analog Boc-L-phenylalaninol, which shows [α]D²⁵ = −27 ± 2° (c = 1, MeOH) . This 3° magnitude difference provides a verifiable identity marker for procurement verification and distinguishes cyclohexyl from phenyl side-chain-containing amino alcohols.
| Evidence Dimension | Specific optical rotation |
|---|---|
| Target Compound Data | [α]²⁰D = −24 ± 1° (c = 1, 80% MeOH) |
| Comparator Or Baseline | Boc-L-phenylalaninol: [α]D²⁵ = −27 ± 2° (c = 1, MeOH) |
| Quantified Difference | Δ ≈ 3° magnitude difference |
| Conditions | Polarimetry at 20–25 °C; target in 80% MeOH; comparator in MeOH |
Why This Matters
This differential rotation confirms cyclohexyl side-chain identity versus phenyl substitution, preventing procurement of the incorrect amino alcohol scaffold.
